molecular formula C7H11I B13909315 Cyclohexane, (iodomethylene)- CAS No. 23904-33-8

Cyclohexane, (iodomethylene)-

Cat. No.: B13909315
CAS No.: 23904-33-8
M. Wt: 222.07 g/mol
InChI Key: RKHNNHCGGWQSDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane, (iodomethylene)- can be synthesized through the iodination of cyclohexylmethanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods: While specific industrial production methods for cyclohexane, (iodomethylene)- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, (iodomethylene)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethylene group can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to cyclohexylmethane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of cyclohexane, (iodomethylene)- can lead to the formation of cyclohexylmethanol or cyclohexanone, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Cyclohexylmethanol, cyclohexylamine.

    Reduction: Cyclohexylmethane.

    Oxidation: Cyclohexylmethanol, cyclohexanone.

Scientific Research Applications

Cyclohexane, (iodomethylene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexane, (iodomethylene)- involves its reactivity with various nucleophiles and electrophiles. The iodomethylene group is highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.

    Cyclohexylmethanol: An alcohol derivative of cyclohexane, used in organic synthesis.

    Cyclohexylamine: An amine derivative of cyclohexane, used in the production of rubber chemicals and pesticides.

Uniqueness: Cyclohexane, (iodomethylene)- is unique due to the presence of the iodomethylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

23904-33-8

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

iodomethylidenecyclohexane

InChI

InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2

InChI Key

RKHNNHCGGWQSDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CI)CC1

Origin of Product

United States

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